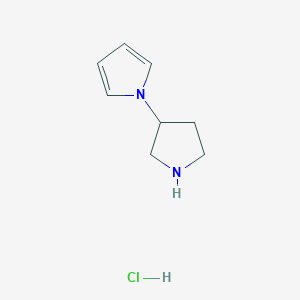

1-(pyrrolidin-3-yl)-1H-pyrrole hydrochloride

Description

1-(Pyrrolidin-3-yl)-1H-pyrrole hydrochloride is a heterocyclic organic compound featuring a pyrrole ring substituted at the 1-position with a pyrrolidin-3-yl group, forming a hydrochloride salt.

Properties

IUPAC Name |

1-pyrrolidin-3-ylpyrrole;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.ClH/c1-2-6-10(5-1)8-3-4-9-7-8;/h1-2,5-6,8-9H,3-4,7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GANVRAZHUOKYOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1N2C=CC=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(pyrrolidin-3-yl)-1H-pyrrole hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyrrole with a pyrrolidine derivative in the presence of a suitable catalyst. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the hydrochloride salt form .

Chemical Reactions Analysis

Acylation and Alkylation at the Pyrrolidine Nitrogen

The tertiary amine in the pyrrolidine ring undergoes nucleophilic reactions under basic conditions.

Mechanistic Insight : Acylation proceeds via a two-step mechanism: (1) generation of the acyl chloride electrophile and (2) nucleophilic attack by the pyrrolidine nitrogen, followed by acid workup to stabilize the product.

Electrophilic Substitution on the Pyrrole Ring

The pyrrole ring participates in electrophilic aromatic substitution (EAS) at the α-positions (C2 and C5).

Key Observation : The electron-donating pyrrolidine substituent activates the pyrrole ring, favoring substitution at C3 due to steric hindrance at C2/C5 .

Reduction:

The pyrrole ring resists reduction under mild conditions, but catalytic hydrogenation cleaves the aromatic system:

| Reagents/Conditions | Product | Source |

|---|---|---|

| H₂ (1 atm), Pd/C, EtOH, 25°C | Tetrahydro-pyrrolidine-pyrrole derivative |

Oxidation:

The pyrrolidine nitrogen undergoes oxidation to form N-oxides:

| Reagents/Conditions | Product | Source |

|---|---|---|

| mCPBA, DCM, 0°C | Pyrrolidine N-oxide hydrochloride |

Cycloaddition Reactions

Under acidic conditions, the pyrrolidine ring forms azomethine ylides for [3+2] cycloadditions:

| Reagents/Conditions | Dienophile | Product | Source |

|---|---|---|---|

| TFA, CH₃CN, 25°C | Methyl acrylate | 2,3-Dihydro-1H-pyrrolizine derivative |

Mechanism : Protonation of the pyrrolidine nitrogen generates an ylide, which reacts with electron-deficient dienophiles to form fused bicyclic systems .

Transition Metal-Catalyzed Cross-Coupling

The pyrrole ring participates in Suzuki-Miyaura and Negishi couplings:

Yield Data :

Condensation and Cyclization

The compound forms Schiff bases and heterocyclic systems:

| Reagents/Conditions | Product | Source |

|---|---|---|

| 4-Nitrobenzaldehyde, HCl, EtOH | Pyrrolidine-pyrrole Schiff base | |

| TosMIC, NaH, DMSO/Et₂O | Fused pyrrolo[1,2-a]pyrazine derivative |

Scientific Research Applications

Chemical Properties and Structure

1-(Pyrrolidin-3-yl)-1H-pyrrole hydrochloride is a heterocyclic compound featuring a pyrrole ring substituted with a pyrrolidine group. The unique structure allows for diverse interactions with biological targets, making it an attractive candidate for drug development.

Anticancer Activity

Recent studies have highlighted the potential of pyrrole derivatives, including this compound, as anticancer agents. For instance, related compounds have demonstrated significant inhibition of tubulin polymerization, which is crucial for cancer cell proliferation. Research indicates that these compounds can effectively inhibit cancer cell growth and may target pathways such as the Hedgehog signaling pathway, which is implicated in various cancers .

Antimicrobial Properties

Pyrrole derivatives have shown promising antimicrobial activity against several pathogens. For example, modifications of pyrrole structures have been explored to enhance efficacy against Mycobacterium tuberculosis and Gram-positive bacteria . The ability to inhibit bacterial growth makes these compounds valuable in developing new antibiotics.

Neuropharmacological Effects

The compound's interaction with neurotransmitter receptors suggests potential applications in treating neurological disorders. Specifically, derivatives of pyrrole have been investigated as inverse agonists for the 5-HT6 receptor, which plays a role in cognition and mood regulation . This positions this compound as a candidate for cognitive enhancers.

Case Study 1: Tubulin Polymerization Inhibition

A study synthesized various pyrrole derivatives that exhibited strong inhibition of tubulin polymerization. Compounds derived from pyrrole structures demonstrated effective binding to tubulin, leading to reduced cancer cell viability in vitro. These findings support further exploration of this compound as a potential anticancer agent .

Case Study 2: Antimicrobial Activity Against Mycobacterium tuberculosis

In another research effort, derivatives based on pyrrole were tested against Mycobacterium tuberculosis, revealing minimum inhibitory concentrations (MIC) as low as 5 µM. This suggests that modifications to the pyrrole structure can yield potent antimycobacterial agents .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 1-(pyrrolidin-3-yl)-1H-pyrrole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs, emphasizing differences in heterocyclic cores, substituents, and physicochemical properties:

Key Observations:

- Heterocyclic Core: The target compound’s pyrrole ring (5-membered, one nitrogen) contrasts with pyrazole (two adjacent nitrogens) or triazole (three nitrogens) analogs.

- Substituent Effects: Pyrrolidinyl Group: Enhances solubility via protonation (hydrochloride salt) and may interact with hydrophobic pockets in biological targets . Alkyl Chains: 3-Heptyl-1H-pyrrole (C₁₁H₁₉N) demonstrates how lipophilic chains increase hydrophobicity, reducing solubility but improving membrane permeability .

Solubility and Stability:

Biological Activity

1-(Pyrrolidin-3-yl)-1H-pyrrole hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer effects, as well as its mechanisms of action and applications in drug development.

Chemical Structure and Properties

This compound features a pyrrole ring fused with a pyrrolidine moiety. This unique structure is significant as pyrrole derivatives are known for their diverse biological activities. The compound serves as a building block in synthetic chemistry, enabling the creation of more complex molecules with potential therapeutic applications .

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, studies on pyrrole derivatives have shown their ability to inhibit tubulin polymerization, which is crucial for cancer cell division. Specific derivatives have demonstrated strong inhibition against various cancer cell lines, suggesting that modifications to the pyrrole structure can enhance anticancer efficacy .

Table 1: Anticancer Activity of Pyrrole Derivatives

| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| ARAP 22 | NCI-ADR-RES | <10 | Tubulin polymerization inhibition |

| ARAP 27 | D283 (medulloblastoma) | <10 | Hedgehog signaling pathway inhibition |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Pyrrole derivatives have been linked to activity against both Gram-positive and Gram-negative bacteria. For example, halogenated pyrroles have shown significant antibacterial effects, which may be attributed to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Table 2: Antimicrobial Activity of Pyrrole Derivatives

| Compound | Bacteria Tested | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| Phallusialides A | MRSA | 32 | Antibacterial |

| Phallusialides B | E. coli | 64 | Antibacterial |

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. The compound is believed to bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its role in inhibiting tubulin polymerization suggests a mechanism where it interferes with the mitotic spindle formation necessary for cell division .

Case Studies and Research Findings

Several studies have explored the efficacy of pyrrole derivatives in cancer therapy:

- In vitro Studies : Compounds similar to this compound have been tested on various cancer cell lines, demonstrating significant cytotoxicity and inhibition of cell proliferation.

- In vivo Studies : Animal models have shown that these compounds can reduce tumor size and improve survival rates through targeted action on cancer cells while sparing normal cells .

Q & A

Q. What are the standard synthetic routes for 1-(pyrrolidin-3-yl)-1H-pyrrole hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example:

- Precursor Selection : Start with pyrrolidin-3-amine derivatives and pyrrole precursors, as seen in analogous syntheses .

- Reaction Setup : Reflux in aprotic solvents (e.g., xylene) with catalysts like chloranil to facilitate cyclization .

- Purification : Post-reaction, neutralize with NaOH, wash organic layers, dry over anhydrous Na₂SO₄, and recrystallize from methanol for high purity .

- Optimization : Adjust stoichiometry, solvent polarity, and reflux duration to improve yield. Use TLC or HPLC to monitor reaction progress.

Q. How does the hydrochloride salt form influence solubility and stability in experimental settings?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility and thermal stability compared to the free base. Key considerations include:

- Solubility Testing : Perform phase-solubility studies in buffers (pH 1–7) to determine optimal dissolution conditions for biological assays .

- Stability Protocols : Store lyophilized powder at -20°C under inert gas (N₂/Ar) to prevent hygroscopic degradation. Conduct accelerated stability studies (40°C/75% RH) to assess shelf life .

Q. What analytical techniques are recommended for structural characterization?

- Methodological Answer : Use a combination of:

- Spectroscopy : ¹H/¹³C NMR to confirm pyrrolidine and pyrrole ring connectivity .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₉H₁₄N₂·HCl) .

- X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding patterns in the solid state .

Advanced Research Questions

Q. How can researchers investigate the pharmacological mechanisms of this compound?

- Methodological Answer :

- Target Binding Assays : Use radioligand displacement (e.g., ³H-labeled antagonists) to assess affinity for neurotransmitter receptors (e.g., dopamine, serotonin) .

- In Vitro Models : Perform calcium flux or cAMP assays in transfected HEK293 cells expressing GPCRs to evaluate functional activity .

- Metabolic Profiling : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS to predict pharmacokinetics .

Q. How should contradictory data between computational predictions and experimental results be resolved?

- Methodological Answer :

- Feedback Loops : Integrate quantum mechanical (QM) calculations (e.g., DFT for reaction pathways) with experimental validation. For example, if QM predicts a low-energy intermediate not observed experimentally, re-examine solvent effects or transition states .

- Multi-variable Screening : Use design-of-experiments (DoE) software to test competing hypotheses (e.g., varying temperature, catalyst load) and identify critical factors .

Q. What strategies mitigate discrepancies between in vitro and in vivo toxicity profiles?

- Methodological Answer :

- In Vitro-In Vivo Extrapolation (IVIVE) : Compare cytotoxicity (IC₅₀ in HepG2 cells) with acute oral/dermal toxicity (OECD 423/402 guidelines). Adjust for metabolic activation using S9 fractions .

- Mechanistic Toxicology : Perform transcriptomics (RNA-seq) to identify off-target pathways (e.g., oxidative stress) not captured in standard assays .

Q. How can computational modeling accelerate reaction design for derivatives of this compound?

- Methodological Answer :

- Reaction Path Search : Apply QM-based tools (e.g., Gaussian, ORCA) to model transition states and predict regioselectivity in pyrrole functionalization .

- Machine Learning (ML) : Train models on existing pyrrolidine-pyrrole datasets to recommend optimal catalysts (e.g., Pd/Cu for cross-couplings) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.